Cas no 2138352-34-6 (propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate)

Propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate is a specialized carbamate derivative featuring a pyrazole core linked to an azetidine moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where the azetidine and pyrazole functionalities enhance binding affinity and selectivity. Its structural rigidity and polar groups may improve solubility and metabolic stability, making it a valuable intermediate for developing bioactive molecules. The presence of the carbamate group further allows for derivatization, enabling tailored modifications for specific applications in therapeutic or agrochemical research.
propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate structure
2138352-34-6 structure
Product Name:propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate
CAS No:2138352-34-6
MF:C10H16N4O2
MW:224.259641647339
CID:6049693
PubChem ID:165949203
Update Time:2025-05-19

propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate
    • 2138352-34-6
    • EN300-1131132
    • propan-2-yl N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]carbamate
    • Inchi: 1S/C10H16N4O2/c1-7(2)16-10(15)13-9-3-4-12-14(9)8-5-11-6-8/h3-4,7-8,11H,5-6H2,1-2H3,(H,13,15)
    • InChI Key: KJIDIROFLRJQKQ-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C(NC1=CC=NN1C1CNC1)=O

Computed Properties

  • Exact Mass: 224.12732577g/mol
  • Monoisotopic Mass: 224.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 68.2Ų

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Additional information on propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate

Propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate (CAS No. 2138352-34-6): A Comprehensive Overview

Propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate, identified by its unique chemical signature under the CAS number 2138352-34-6, represents a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular structure of this compound incorporates several key functional groups, including a propan-2-yl moiety, an azetidin ring, and a pyrazole moiety linked through a carbamate bridge. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in medicinal chemistry.

The synthesis of Propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the azetidin ring, in particular, is a critical step that influences the overall bioactivity of the compound. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development. The use of catalytic systems has been particularly beneficial in improving yield and purity, thereby facilitating its integration into various pharmaceutical applications.

In the context of medicinal chemistry, the biological activity of Propan-2-yl N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcarbamate has been extensively studied. The presence of the pyrazole moiety is known to impart various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The azetidin ring further enhances the compound's potential by contributing to its binding affinity with biological targets. Recent research has highlighted the compound's efficacy in inhibiting specific enzymes involved in cancer cell proliferation. This has prompted further investigation into its mechanism of action and potential therapeutic applications.

The structural features of this compound also make it an attractive scaffold for drug design. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune its biological activity to target specific diseases or conditions. For instance, studies have shown that minor alterations in the propan-2-yl moiety can significantly affect the compound's solubility and bioavailability, which are crucial factors in drug development. Such insights have guided the design of novel derivatives with enhanced pharmacokinetic profiles.

The role of computational chemistry in understanding the properties of Propan-2-yl N-1-(azetidin-3-y l)-1H-pyrazol -5 -y lcarbamate cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These studies have helped elucidate the binding modes and identify key residues involved in its pharmacological effects. Such information is invaluable for rational drug design and optimizing lead compounds for clinical trials.

In conclusion, Propan -2 - yl N -1 - ( azetidin -3 - yl ) -1 H -pyrazol -5 - ylcarbamate (CAS No. 2138352 -34 -6) represents a promising compound with significant potential in pharmaceutical applications. Its unique molecular structure and diverse biological activities make it an attractive candidate for further research and development. With ongoing advancements in synthetic methodologies and computational chemistry, the future prospects for this compound are both exciting and promising. Continued investigation into its pharmacological properties will likely uncover new therapeutic avenues and contribute to the development of novel drugs.

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